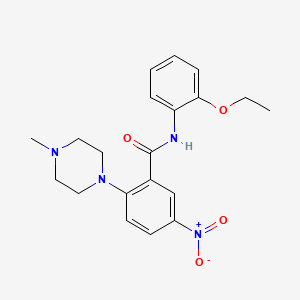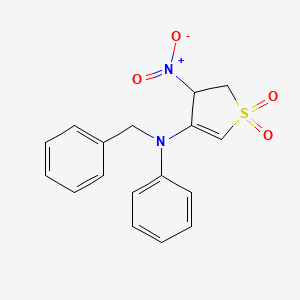
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide (EMB-176) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-176 is a small molecule inhibitor that has been shown to target a specific protein, making it a promising drug candidate for the treatment of a variety of diseases.
作用機序
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide works by binding to a specific protein, which is involved in several cellular processes. By inhibiting the activity of this protein, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is able to disrupt these processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels. This property may make it a useful drug candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer.
実験室実験の利点と制限
One advantage of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. Additionally, its specificity for a particular protein makes it a promising drug candidate with potentially fewer side effects than non-specific inhibitors. However, one limitation of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is the development of more potent analogs of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide that may have improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide in humans, which could lead to the development of a new class of drugs for the treatment of various diseases.
合成法
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of 2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, which is then reacted with 2-bromoethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-ethoxyphenylboronic acid to yield the desired product, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide.
科学的研究の応用
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to reduce the severity of symptoms in a mouse model of inflammatory bowel disease, indicating that it may have anti-inflammatory properties.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-19-7-5-4-6-17(19)21-20(25)16-14-15(24(26)27)8-9-18(16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWAYMZNPUPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)
![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)